6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine
CAS No.: 1548827-74-2
Cat. No.: VC11735327
Molecular Formula: C13H17BO4
Molecular Weight: 248.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1548827-74-2 |
|---|---|
| Molecular Formula | C13H17BO4 |
| Molecular Weight | 248.08 g/mol |
| IUPAC Name | 2-(4H-1,3-benzodioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
| Standard InChI | InChI=1S/C13H17BO4/c1-13(2)7-17-14(18-8-13)11-3-4-12-10(5-11)6-15-9-16-12/h3-5H,6-9H2,1-2H3 |
| Standard InChI Key | YJUBQYAKLDTEGM-UHFFFAOYSA-N |
| SMILES | B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCOC3 |
| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCOC3 |
Introduction
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine is a complex organic compound that combines a benzodioxine ring system with a dioxaborinane moiety. This compound is of interest in organic chemistry due to its unique structure and potential applications in synthesis and materials science.
Synthesis and Preparation
The synthesis of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine typically involves the reaction of a benzodioxine derivative with 5,5-dimethyl-1,3,2-dioxaborinane. This process may require a base and a suitable solvent to facilitate the formation of the desired product.
Synthetic Route
-
Starting Materials: Benzodioxine derivatives and 5,5-dimethyl-1,3,2-dioxaborinane.
-
Reaction Conditions: Typically involves heating in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF).
Chemical Reactions and Applications
This compound can participate in various chemical reactions, including:
-
Coupling Reactions: The dioxaborinane group can engage in Suzuki-Miyaura coupling reactions to form biaryl compounds.
-
Substitution Reactions: Potential for substitution reactions involving the benzodioxine ring.
Applications
-
Organic Synthesis: Acts as a building block for more complex molecules.
-
Materials Science: Potential use in the synthesis of polymers with specific properties.
Safety and Handling
Handling of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine requires standard laboratory precautions due to its chemical nature. Specific safety data, such as toxicity and flammability, are not detailed in the available literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume